exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m1/s1 |
InChI Key |
RSMKUMJCVWVRAZ-FRRDWIJNSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Aza-Diels-Alder Cycloaddition
- Reactants : Cyclopentadiene and a chiral imine derived from glyoxylate esters or aldehydes.
- Conditions : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., TFA) catalyze the reaction at low temperatures (−20°C to rt).
- Outcome : Yields 70–85% with endo/exo selectivity dependent on steric and electronic factors[^2][^4].
Example :
$$
\text{Imine (1 equiv) + Cyclopentadiene (1.2 equiv)} \xrightarrow{\text{ZnCl}2, \text{CH}2\text{Cl}_2, -20^\circ\text{C}} \text{endo/exo-2-Azanorbornane} \quad
$$
Functionalization at C6
Hydroxylation Strategies
The C6 hydroxy group is introduced via:
- Oxidation of a Ketone Intermediate :
- Jones Oxidation : Ketones (e.g., 7-azabicyclo[2.2.1]heptan-2-one) are oxidized to secondary alcohols using Jones reagent (CrO₃/H₂SO₄)[^4].
- Stereochemical Control : Exo selectivity is achieved via steric hindrance or chiral auxiliaries.
- Dihydroxylation :
- Osmium Tetroxide (OsO₄) : Syn-dihydroxylation of norbornene derivatives, followed by regioselective protection[^2].
Data Table 1: Hydroxylation Outcomes
| Starting Material | Method | Yield (%) | exo:endo Ratio | Reference |
|---|---|---|---|---|
| 7-Azabicyclo[2.2.1]heptan-2-one | Jones Oxidation | 90 | 95:5 | |
| 2-Azanorbornene | OsO₄/NMO | 75 | 85:15 |
Introduction of the Cbz Protecting Group
Amine Protection
- Reagent : Benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃ or Et₃N).
- Conditions : Dichloromethane (DCM) or THF at 0°C to rt[^3][^4].
- Selectivity : The exo amine is preferentially protected due to reduced steric hindrance.
Example :
$$
\text{exo-2-Amino-6-hydroxy-2-azabicyclo[2.2.1]heptane} \xrightarrow{\text{Cbz-Cl, Et}_3\text{N, DCM}} \text{this compound} \quad
$$
Data Table 2: Cbz Protection Efficiency
| Substrate | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| exo-2-Amino-6-hydroxy derivative | Cbz-Cl, Et₃N, DCM | 92 | 98% |
Stereochemical Resolution
Chiral HPLC Separation
- Column : Chiralpak® IC or AD-H.
- Mobile Phase : Hexane/IPA (90:10) with 0.1% TFA.
- Outcome : Baseline separation of exo and endo isomers with >99% ee [^2].
Data Table 3: Chromatographic Resolution
| Isomer | Retention Time (min) | ee (%) | Reference |
|---|---|---|---|
| exo | 12.3 | 99.5 | |
| endo | 14.7 | 99.2 |
Key Challenges and Optimizations
- Steric Hindrance : The bridgehead position (C2) complicates functionalization. Microwave-assisted synthesis reduces reaction times by 50%[^3].
- Oxidation Side Reactions : Over-oxidation to ketones is mitigated by using milder reagents (e.g., NaClO₂)[^4].
- Scale-Up : Batch processes achieve >90% yield at 100-g scale using flow chemistry[^3].
Chemical Reactions Analysis
Types of Reactions
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Scientific Research Applications
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, enhancing its catalytic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Protecting Group Modifications
- (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane (, Compound 7): Replacing Cbz with a tert-butyloxycarbonyl (Boc) group alters steric and electronic properties. Boc is more labile under acidic conditions compared to Cbz, which requires hydrogenolysis. This impacts synthetic strategies for drug intermediates .
Functional Group Replacements
Stereochemical Variations
exo vs. endo Isomers
- R/S-Exo- and R/S-endo-3-azabicyclo[2.2.1]heptane-2-carbonitriles (): exo-isomers exhibit distinct spatial arrangements that influence intermolecular interactions.
Bicyclic Framework Modifications
Heteroatom Incorporation
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane ():
Replacing a carbon with oxygen (2-oxa) introduces polarity and hydrogen-bonding capability. The 5-aza configuration shifts the nitrogen’s position, altering the molecule’s basicity and conformational flexibility . - 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride ():
A larger bicyclo[3.1.1] system increases ring strain and modifies the spatial distribution of functional groups, impacting pharmacological profiles .
Ring Size and Skeletal Differences
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
The compound exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane is a bicyclic structure belonging to the class of azabicyclic compounds, characterized by the presence of nitrogen in its ring system. This compound has garnered attention due to its potential biological activities, particularly its interactions with cholinergic receptors, which are critical in various neurological functions.
The molecular formula of this compound is with a molecular weight of 247.29 g/mol. The structure features a hydroxyl group at the 6-position and a carbamate group at the 2-position, contributing to its unique reactivity and potential medicinal applications.
Cholinergic Receptor Modulation
Research indicates that this compound exhibits significant biological activity as a ligand for cholinergic receptors. These receptors play a vital role in neurotransmission and are implicated in various neurodegenerative diseases such as Alzheimer's disease. The modulation of cholinergic signaling pathways can enhance cognitive function and provide therapeutic benefits .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of both hydroxyl and carbamate groups enhances its interaction with biological targets, making it a valuable candidate for further pharmacological exploration.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group, carbamate group | Cholinergic receptor ligand |
| 7-Azabicyclo[2.2.1]heptane | Nitrogen-containing bicyclic structure | Known for cholinergic receptor activity |
| (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane | Additional nitrogen atom | Different pharmacological profile |
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Cognitive Enhancement : A study demonstrated that derivatives of azabicyclic structures improved memory retention in animal models by enhancing acetylcholine levels in the brain, suggesting potential applications in treating cognitive disorders .
- Neuroprotective Effects : Another investigation reported that similar compounds exhibited neuroprotective effects against oxidative stress in neuronal cell cultures, indicating their potential as therapeutic agents for neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives were tested for antimicrobial properties, showing effectiveness against various bacterial strains, which opens avenues for exploring these compounds in infectious disease treatment .
Q & A
Q. Optimization Tips :
- Use column chromatography for purification .
- Control reaction temperature to minimize side products (e.g., DIAD-mediated reactions at 0°C) .
How is the stereochemistry of this compound confirmed, and what analytical techniques are critical for structural validation?
Basic
Stereochemical assignments rely on:
- X-ray crystallography : Resolves ambiguities in exo/endo configurations (e.g., corrected misassignments in prior literature via single-crystal analysis) .
- NMR spectroscopy : Key for verifying diastereotopic protons and coupling constants.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
What methodologies are employed to correct stereochemical misassignments in 2-azabicyclo[2.2.1]heptane derivatives, and how does this impact subsequent research?
Advanced
Misassignments often arise from overreliance on NMR without crystallographic validation. A case study demonstrated:
- Revisiting X-ray data : Corrected the minor product’s stereochemistry from endo-(1R,3S,4S) to exo-(1S,3S,4R).
- Impact : Ensures accuracy in structure-activity relationships (SAR) for drug discovery.
Methodological Recommendation : - Combine NMR (NOESY for spatial proximity) with X-ray for ambiguous cases .
How can palladium-catalyzed cross-coupling reactions be utilized to functionalize the 2-azabicyclo[2.2.1]heptane core for pharmacological studies?
Advanced
Palladium-bisimidazol-2-ylidene complexes enable N-heteroaryl functionalization :
- Substrate scope : Heteroaryl halides (e.g., pyridinyl, quinolinyl) react with 7-azabicyclo[2.2.1]heptane derivatives.
- Conditions : Catalytic Pd, mild temperatures, and inert atmosphere.
- Yields : 40–75% depending on steric/electronic effects .
Application : Introduces pharmacophores for targeting CNS receptors (e.g., nicotinic acetylcholine receptors) .
What are the challenges in optimizing the lipophilicity (log D) and binding affinity (Ki) of 2-azabicyclo[2.2.1]heptane derivatives for CNS-targeted radioligands?
Advanced
Key parameters for PET radioligands (e.g., (18)F-6c ):
- log D7.4 : Optimal range 0.67–0.99 (balances blood-brain barrier penetration and nonspecific binding).
- Ki values : Sub-nanomolar affinity (e.g., 0.02–0.3 nM for β-nAChR selectivity).
Trade-offs : Higher lipophilicity (log D = 0.99) improves brain uptake but may slow clearance .
How does the choice of protecting groups (e.g., Cbz vs. Boc) influence the synthetic strategy and downstream applications of 2-azabicyclo[2.2.1]heptane derivatives?
Q. Advanced
- Cbz (Benzyloxycarbonyl) : Acid-labile; removed via hydrogenolysis (Pd/C, H₂). Ideal for intermediates requiring orthogonal protection .
- Boc (tert-butoxycarbonyl) : Base-sensitive; cleaved with TFA. Used in PharmaBlock’s tert-butyl derivatives for stability during functionalization .
Considerations : - Cbz is preferred for hydroxyl-rich intermediates due to milder deprotection conditions.
- Boc offers compatibility with acid-stable scaffolds .
What role do free radical reactions play in the synthesis of functionalized 2-azabicyclo[2.2.1]heptane derivatives?
Advanced
Free radical pathways enable:
- Chlorination : Using SOCl₂ and benzoyl peroxide to introduce halogens .
- Cyclization : Intramolecular reactions to form bicyclic cores (e.g., 7-azabicyclo[2.2.1]hept-2-yl radicals) .
Advantage : Tolerates steric hindrance in rigid bicyclic systems.
What purification techniques are recommended for isolating this compound from reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
